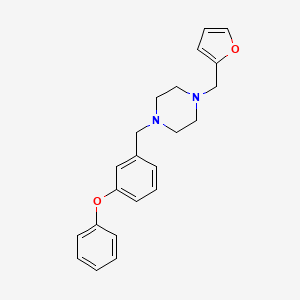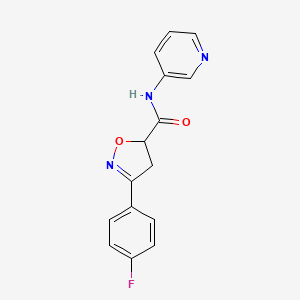![molecular formula C19H23N3O4S B10890665 1-(4-Ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10890665.png)
1-(4-Ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylbenzyl chloride and 4-nitrophenylsulfonyl chloride.
Reaction with Piperazine: These starting materials are reacted with piperazine under controlled conditions.
Catalysts and Solvents: Common catalysts include bases such as triethylamine, and solvents like dichloromethane or ethanol are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino or hydroxyl groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways Involved: Modulating signaling pathways that regulate cellular processes such as proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine: Lacks the ethyl group on the benzyl ring.
1-(4-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine: Contains a methyl group instead of an ethyl group.
1-(4-Chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine: Contains a chlorine atom on the benzyl ring.
Uniqueness
1-(4-Ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to the presence of the ethyl group, which may influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C19H23N3O4S |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
1-[(4-ethylphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23N3O4S/c1-2-16-3-5-17(6-4-16)15-20-11-13-21(14-12-20)27(25,26)19-9-7-18(8-10-19)22(23)24/h3-10H,2,11-15H2,1H3 |
Clé InChI |
JGHIIMFYRXHSAQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B10890583.png)
amine](/img/structure/B10890589.png)
![1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B10890593.png)

![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(E)-(2-phenylhydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B10890604.png)

![(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B10890612.png)
![N-(4-ethylphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10890614.png)
![(2E)-2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}prop-2-enenitrile](/img/structure/B10890619.png)
![N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-2-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B10890625.png)
methanone](/img/structure/B10890630.png)
![6-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10890637.png)
![1-({2-[(2-Chlorobenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 2-chlorobenzoate](/img/structure/B10890643.png)
![4-({5-bromo-4-[(1E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B10890644.png)
